4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
CAS No.: 2309522-05-0
Cat. No.: VC4893265
Molecular Formula: C14H17N3O3
Molecular Weight: 275.308
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2309522-05-0 |
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Molecular Formula | C14H17N3O3 |
Molecular Weight | 275.308 |
IUPAC Name | 4-(oxolane-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Standard InChI | InChI=1S/C14H17N3O3/c18-13-10-16(14(19)11-4-3-9-20-11)7-8-17(13)12-5-1-2-6-15-12/h1-2,5-6,11H,3-4,7-10H2 |
Standard InChI Key | UZZDAQNKUJLZKX-UHFFFAOYSA-N |
SMILES | C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
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IUPAC Name: 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
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Molecular Formula: C₁₃H₁₅N₃O₃
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Molecular Weight: 261.28 g/mol
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Key Functional Groups:
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Piperazin-2-one ring (six-membered diamine lactam)
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Pyridin-2-yl substituent (aromatic nitrogen heterocycle)
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Oxolane-2-carbonyl group (tetrahydrofuran-derived acyl moiety)
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Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Routes
The compound can be synthesized via a multi-step approach:
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Core Formation: Cyclization of 1-(pyridin-2-yl)piperazine-2-one using Boc-protection/deprotection strategies .
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Acylation: Reaction with oxolane-2-carbonyl chloride under Schotten-Baumann conditions (yield: 68–72%) .
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Purification: Chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Key Challenges:
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Steric hindrance from the pyridin-2-yl group requires optimized coupling conditions .
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Oxolane ring stability under acidic/basic conditions necessitates pH-controlled reactions .
ADMET Profiling (Predicted)
Parameter | Result | Rationale |
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Bioavailability | 45–55% (oral) | Moderate permeability |
CYP3A4 Inhibition | Weak (IC₅₀ >10 μM) | Lack of steric bulk |
hERG Binding | Low risk (pIC₅₀: 4.2) | Polar substituents |
Future Directions
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